molecular formula C9H15Cl B6235926 9-chloronon-1-yne CAS No. 80436-76-6

9-chloronon-1-yne

Cat. No.: B6235926
CAS No.: 80436-76-6
M. Wt: 158.67 g/mol
InChI Key: HDNFFWNQLYWOIQ-UHFFFAOYSA-N
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Description

9-Chloronon-1-yne ( 80436-76-6) is a valuable chemical reagent in organic synthesis and research applications. It is an alkyl halide terminal alkyne, featuring a chlorine atom and a reactive terminal alkyne group on a nine-carbon chain. This bifunctional molecular structure with the formula C9H15Cl and a molecular weight of 158.67 g/mol makes it a versatile building block for various chemical transformations. Researchers utilize its reactive sites for coupling reactions, cyclizations, and the construction of more complex molecular architectures, particularly in medicinal chemistry and materials science. The terminal alkyne group is amenable to Huisgen cycloaddition (click chemistry) for facile conjugation, while the chloro group can participate in nucleophilic substitutions. This product is intended for research and development purposes only . It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals. This product may be toxic or hazardous and should only be handled by qualified laboratory personnel. Ensure all purchase, handling, and disposal procedures comply with your local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80436-76-6

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

9-chloronon-1-yne

InChI

InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2

InChI Key

HDNFFWNQLYWOIQ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 9 Chloronon 1 Yne and Its Derivatives

Classical and Contemporary Synthetic Routes to 9-Chloronon-1-yne

The preparation of this compound can be achieved through several established and more recent synthetic strategies. These methods generally involve the formation of the alkyne functionality or the introduction of the chloro group at the desired position.

A common approach to synthesizing haloalkynes involves the direct halogenation of a terminal alkyne. acs.org For the synthesis of this compound, this would typically start with non-1-yne. The reaction of a terminal alkyne with a suitable halogenating agent can introduce a halogen atom onto the acetylenic carbon. acs.org

Like alkenes, alkynes can undergo halogenation with reagents such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂). masterorganicchemistry.com The addition of one equivalent of a halogen to an alkyne typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com If a second equivalent of the halogen is added, a tetrahaloalkane is produced. masterorganicchemistry.com

A specific example of a related reaction is the treatment of an alkyne with one equivalent of Cl₂ to yield a dichloroalkene with the chlorine atoms positioned on opposite sides of the double bond. masterorganicchemistry.com

ReagentProductStereochemistry
1 eq. Cl₂trans-dichloroalkenetrans
2 eq. Cl₂tetrachloroalkaneN/A

An alternative and widely used method for creating alkynes is through the double dehydrohalogenation of dihaloalkanes. libretexts.orglibretexts.orgunacademy.com This process involves the elimination of two molecules of a hydrogen halide (HX) from a vicinal or geminal dihalide. libretexts.orgchemistrysteps.com

Vicinal dihalides , which have halogen atoms on adjacent carbons, can be converted to alkynes through a two-step elimination reaction. masterorganicchemistry.com

Geminal dihalides , with both halogen atoms on the same carbon, also yield alkynes under similar conditions. masterorganicchemistry.com

Strong bases are required for these elimination reactions. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a commonly used reagent system for this transformation due to its strength and ability to drive the reaction to completion. libretexts.orgchemistrysteps.com For terminal alkynes, three equivalents of the base are often necessary: two for the eliminations and one to deprotonate the resulting terminal alkyne. chemistrysteps.com A subsequent workup with water or an ammonium (B1175870) salt is then needed to reprotonate the alkynide ion. chemistrysteps.comlibretexts.org

The general sequence can be outlined as:

Halogenation of an alkene to form a vicinal dihalide. libretexts.org

Double dehydrohalogenation of the vicinal dihalide to produce the alkyne. libretexts.org

For instance, to synthesize non-1-yne, one could start with non-1-ene, halogenate it to form 1,2-dihalononane, and then treat this intermediate with a strong base like sodium amide.

Starting MaterialReagent(s)IntermediateProduct
AlkeneX₂ (e.g., Br₂)Vicinal DihalideAlkyne
Vicinal DihalideNaNH₂/NH₃, then H₂OAlkenyl HalideAlkyne
Geminal DihalideNaNH₂/NH₃, then H₂OAlkenyl HalideAlkyne

A powerful method for constructing larger alkynes is through the alkylation of terminal alkynes. jove.commasterorganicchemistry.com This approach involves the deprotonation of a smaller terminal alkyne to form a highly nucleophilic acetylide ion, which then reacts with an alkyl halide in a nucleophilic substitution (SN2) reaction to form a new carbon-carbon bond. jove.comyoutube.com

To synthesize this compound, one could start with a smaller terminal alkyne and a haloalkane that contains the chloro-functionalized portion of the target molecule. For example, the acetylide of a suitable alkyne could be reacted with a dihaloalkane such as 1-bromo-X-chloroalkane.

A reported synthesis of a related compound, 1-chloronon-4-yne, involved the reaction of hex-1-yne with sodium amide to form the acetylide, followed by reaction with 1-bromo-3-chloropropane (B140262). thieme-connect.de Similarly, the synthesis of 8-chloro-2-methyloct-1-en-4-yne was achieved by reacting the lithium salt of 5-chloropentyne with 3-chloro-2-methylprop-1-ene. thieme-connect.de

This method is particularly effective for creating longer carbon chains and can be adapted to introduce various functionalities. jove.commasterorganicchemistry.com The reaction works best with primary alkyl halides to avoid competing elimination reactions. jove.com

Alkyne Formation from Saturated Halogenated Intermediates

Catalytic Approaches in the Preparation of this compound

Catalysis offers milder and more selective methods for synthesizing haloalkynes. Transition metals and, more recently, organocatalysts have been employed to facilitate these transformations.

Transition metal catalysts are instrumental in modern organic synthesis, and the preparation of haloalkynes is no exception. nih.gov These catalysts can enable reactions under milder conditions and with greater control over selectivity. acs.org

While specific palladium- or rhodium-catalyzed syntheses of this compound are not extensively detailed in the provided results, the general principles of transition metal-catalyzed reactions of haloalkynes are well-established. These include cross-coupling reactions, nucleophilic additions, and cycloadditions. nih.gov

A relevant example is the rhodium-catalyzed hydroboration of this compound itself, which was used to prepare a (Z)-alkenylboronate derivative. rsc.org This indicates that the chloroalkyne functionality is compatible with certain transition metal-catalyzed processes.

Haloalkynes are valuable partners in various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which allow for the formation of complex carbon skeletons. researchgate.net For instance, haloalkynes can react with boronic acids in the presence of a palladium catalyst to form substituted alkynes. researchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. While the direct organocatalytic synthesis of this compound is not specifically described, related transformations have been reported.

For example, the first organocatalytic enantioselective direct α-alkynylation of β-ketoesters using activated β-haloalkynes has been developed. nih.gov This reaction is catalyzed by chiral phase-transfer compounds and proceeds with high yields and excellent enantioselectivities. nih.gov The haloalkynes in these reactions serve as electrophiles. This methodology demonstrates the potential of using organocatalysis to construct chiral molecules containing an alkyne moiety derived from a haloalkyne. nih.gov

Transition Metal-Mediated Syntheses (e.g., Palladium, Rhodium-catalyzed reactions)

Advanced Synthetic Technologies for this compound (e.g., Flow Chemistry, Microwave-Assisted Synthesis)

Modern synthetic technologies such as flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch methods, including enhanced reaction rates, improved yields, better scalability, and increased safety.

Flow Chemistry:

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to highly reproducible results. rsc.org For the synthesis of alkynes and their derivatives, flow chemistry can be particularly advantageous. For example, a continuous-flow process has been developed for the oxidation of functionalized alkynes to 1,2-diketones using KMnO₄. researchgate.net While not directly synthesizing this compound, this demonstrates the applicability of flow systems for the transformation of alkynes. The generation of reactive intermediates can be precisely controlled in a flow regime, which is beneficial for subsequent functionalization steps. rsc.org The synthesis of alkyne-functionalized oligomers has been achieved using a computer-controlled tubular flow reactor, highlighting the potential for automated and high-throughput synthesis. researchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. This technique has been widely applied in organic synthesis, including the preparation of various heterocyclic compounds from alkyne precursors. nih.govresearchgate.netscielo.org.mxscienceandtechnology.com.vntsijournals.com For instance, the Grohe-Heitzer reaction for the synthesis of naphthyridone derivatives, which are important biological scaffolds, has been significantly improved using microwave irradiation, reducing both reaction time and the number of steps. scielo.org.mx The synthesis of novel 9-(substituted indolyl)-acridinedione derivatives has also been efficiently achieved through a microwave-assisted method. nih.gov While direct microwave-assisted synthesis of this compound is not prominently reported, the general success of this technology for a wide range of organic transformations, including those involving alkynes, suggests its potential applicability.

The table below outlines the potential applications and benefits of these advanced technologies for the synthesis of this compound and its derivatives.

Technology Potential Application for this compound Synthesis Key Advantages
Flow Chemistry Continuous production of this compound or its precursors; multi-step functionalization in an automated fashion.Enhanced safety, scalability, reproducibility, and precise control over reaction conditions. rsc.org
Microwave-Assisted Synthesis Rapid synthesis of this compound from suitable precursors; efficient functionalization reactions (e.g., coupling, cyclization).Reduced reaction times, increased yields, and often cleaner reactions. researchgate.net

Reactivity and Chemical Transformations of 9 Chloronon 1 Yne

Reactions Involving the Terminal Alkyne Moiety of 9-Chloronon-1-yne

The terminal alkyne of this compound is the more reactive site for many synthetic transformations, allowing for the introduction of diverse molecular complexity.

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.orgpearson.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org While specific examples detailing the Sonogashira coupling of this compound are not prevalent in the provided search results, the general mechanism involves the reaction of the terminal alkyne with an aryl or vinyl halide. pearson.com The reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. rsc.org Recent advancements have focused on developing copper-free Sonogashira reactions to create more economical and environmentally friendly processes. rsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling is another cornerstone of carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. xisdxjxsu.asiafishersci.es Research has demonstrated the use of this compound in the synthesis of (Z)-alkenylboronates. rsc.org Specifically, the hydroboration of this compound with catecholborane, followed by treatment with pinacol, yields (Z)-(9-chloronon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. rsc.org This intermediate can then participate in Suzuki-Miyaura coupling reactions. For instance, an iron-catalyzed Suzuki-Miyaura coupling of a related (Z)-(9-chloronon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an organohalide has been reported. rsc.org

Table 1: Examples of Cross-Coupling Reactions

Reaction Name Reactants Catalyst/Reagents Product Type
Sonogashira Coupling Terminal alkyne, Aryl/Vinyl halide Palladium complex, Copper(I) co-catalyst, Amine base Aryl/Vinyl-substituted alkyne
Suzuki-Miyaura Coupling Organoboron compound, Organohalide Palladium complex, Base Biaryl, Vinylarene, etc.
Iron-Catalyzed Suzuki-Miyaura (Z)-(9-chloronon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Organohalide FeCl3 1,4-Enyne

The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". atto-tec.comwikipedia.orgtcichemicals.com This reaction joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. atto-tec.comtcichemicals.com The reaction is known for its high efficiency, selectivity, and biocompatibility. atto-tec.comwikipedia.org While direct examples with this compound are not specified in the search results, its terminal alkyne structure makes it a suitable partner for this transformation. The resulting triazole can link the nonyl chloride chain to a wide variety of molecules, including biomolecules and polymers.

Hydroboration: The hydroboration of terminal alkynes is a key transformation that adds a boron and a hydrogen atom across the triple bond. libretexts.org This reaction is typically carried out using a dialkylborane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) to prevent double addition across the two pi bonds of the alkyne. libretexts.org The addition is regioselective, with the boron atom adding to the terminal carbon (anti-Markovnikov addition). libretexts.org Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide and a base yields an aldehyde. libretexts.org In the context of this compound, hydroboration would lead to the formation of 9-chlorononanal. Research has shown the synthesis of (Z)-(9-chloronon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from this compound using catecholborane followed by reaction with pinacol. rsc.org

Table 2: Hydroboration of Terminal Alkynes

Reagent Intermediate Final Product (after oxidation) Regioselectivity

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, or hydroamination, is an atom-economical method to synthesize enamines and imines. While specific studies on the hydroamination of this compound were not found, related research on the reaction of 1-chloronon-4-yne with a sulfonamide (TsNH2) in the presence of potassium carbonate has been reported, leading to the formation of N-(non-4-yn-1-yl)benzenesulfonamide. uni-regensburg.de This suggests that the chloro-functionalized alkyne can undergo nucleophilic substitution with an amine, although this is a reaction at the carbon bearing the chlorine, not a direct hydroamination of the alkyne.

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes proceeds via an electrophilic addition mechanism. libretexts.org The reaction of an alkyne with one equivalent of HX yields a haloalkene, and with two equivalents, a geminal dihalide is formed, following Markovnikov's rule where the halogen adds to the more substituted carbon. libretexts.org For a terminal alkyne like this compound, the initial addition of HBr, for example, would yield 1-bromo-9-chloronon-1-ene. A second addition would then produce 1,1-dibromo-9-chlorononane. The reactivity of alkynes towards electrophilic addition is generally slower than that of alkenes. msu.edulibretexts.org

Heteroatom Additions to the Alkyne

Thiol-Yne Additions and Related Conjugate Processes

The thiol-yne reaction, the addition of a thiol to an alkyne, is a powerful method for forming carbon-sulfur bonds and synthesizing vinyl sulfides. uni-regensburg.de This reaction can proceed through either a radical or a nucleophilic pathway, leading to different products.

Radical-mediated thiol-yne reactions are typically initiated by light or heat and result in the anti-Markovnikov addition of the thiol across the alkyne. uni-regensburg.dethieme-connect.de This process involves the formation of a thiyl radical, which adds to the alkyne to create a vinyl radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule to yield the vinyl sulfide (B99878) and propagate the radical chain. thieme-connect.de While these reactions are often efficient, they can sometimes lead to a mixture of E and Z stereoisomers. thieme-connect.de

In contrast, nucleophilic conjugate additions, also known as Michael additions, occur with activated alkynes and are often catalyzed by a base. nih.govacs.org The base deprotonates the thiol to form a thiolate anion, a potent nucleophile that then attacks the alkyne. nih.gov These reactions are generally highly regioselective. nih.gov

The general mechanism for the thiol-yne reaction can be summarized in the following table:

Reaction TypeInitiator/CatalystKey IntermediateProduct Regiochemistry
Radical AdditionLight, HeatThiyl radical, Vinyl radicalAnti-Markovnikov uni-regensburg.de
Nucleophilic AdditionBaseThiolate anionMarkovnikov (with activated alkynes)

Oxidative and Reductive Manipulations of the Alkyne Functionality

The alkyne group of this compound can undergo both oxidative and reductive transformations.

Oxidative Cleavage:

Powerful oxidizing agents like ozone or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond of an alkyne. openstax.orglibretexts.orgpressbooks.pub For a terminal alkyne such as this compound, this reaction yields a carboxylic acid and carbon dioxide. openstax.orglibretexts.orgjove.com The reaction proceeds through an unstable α-diketone intermediate which is then further oxidized. jove.com While effective, the yields of these cleavage reactions can sometimes be low because the triple bond is generally less reactive than a double bond. openstax.orglibretexts.orgpressbooks.pub More recent methods have been developed that utilize reagents like ruthenium dioxide/oxone to achieve this transformation in excellent yields. organic-chemistry.org

Reduction:

The alkyne functionality can be reduced to either an alkene or an alkane.

To an Alkane: Catalytic hydrogenation using catalysts like platinum, palladium, or nickel will fully reduce the alkyne to the corresponding alkane, nonane. libretexts.org This reaction is highly effective, and the intermediate alkene is not isolated. libretexts.org

To a cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst, the reduction can be stopped at the alkene stage to produce the cis-alkene. libretexts.org This is because the hydrogen atoms are delivered to the same side of the alkyne (syn-addition) from the surface of the catalyst. libretexts.orglibretexts.org

To a trans-Alkene: A dissolving metal reduction, using sodium in liquid ammonia (B1221849), will produce the trans-alkene.

Reactions Involving the Terminal Alkyl Chloride Moiety of this compound

The primary alkyl chloride end of this compound is susceptible to reactions typical of alkyl halides.

Nucleophilic Substitution Processes (S N 1, S N 2, S N 2' Mechanisms)

The primary alkyl chloride of this compound is a good substrate for S N 2 reactions. In an S N 2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine) from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.comreddit.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com Because this compound is a primary halide, S N 2 reactions are generally favored over S N 1 reactions, which proceed through a carbocation intermediate and are more common for tertiary halides. masterorganicchemistry.comyoutube.com The reactivity for S N 2 reactions generally follows the trend: methyl > primary > secondary >> tertiary. masterorganicchemistry.com

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The alkyl chloride can be used to form organometallic reagents.

Grignard Reagents: In the presence of magnesium metal in an ether solvent, this compound can form a Grignard reagent, 9-chloromagnesionon-1-yne. sigmaaldrich.comwikipedia.org It is crucial to perform this reaction under anhydrous conditions as Grignard reagents are strong bases and will react with water. sigmaaldrich.com

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting the alkyl chloride with lithium metal. These reagents are also highly reactive and must be handled in a dry, inert atmosphere. thieme-connect.de

These organometallic reagents are powerful nucleophiles and are valuable in forming new carbon-carbon bonds. sigmaaldrich.com

Elimination Reactions and Olefin Formation

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an alkene. The most common mechanism for this dehydrohalogenation is the E2 mechanism. iitk.ac.in The E2 reaction is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a double bond. youtube.comlibretexts.org For the E2 reaction to occur, the hydrogen being removed and the leaving group must be in an anti-periplanar conformation. iitk.ac.inlibretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com E1 reactions, which proceed through a carbocation intermediate, are also possible but are generally favored for tertiary substrates and with weak bases. youtube.commasterorganicchemistry.com

Chemoselective and Regioselective Transformations of this compound

The presence of two distinct functional groups in this compound allows for chemoselective reactions, where one functional group reacts in preference to the other. For instance, the alkyne can be selectively manipulated without affecting the alkyl chloride, and vice versa.

An example of a regioselective reaction is the hydroboration of the alkyne. In a documented procedure, this compound was reacted with catecholborane, followed by pinacol, to yield (Z)-(9-chloronon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating selective reaction at the alkyne with specific regiochemistry. rsc.org Similarly, nucleophilic substitution at the alkyl chloride can be achieved without reacting the alkyne under appropriate conditions. The choice of reagents and reaction conditions is critical for achieving the desired chemoselectivity and regioselectivity.

Selective Functionalization of the Alkyne in the Presence of the Alkyl Chloride

The terminal alkyne in this compound is a highly versatile functional group that can undergo a variety of transformations. Due to the relatively low reactivity of the primary alkyl chloride, especially in comparison to other alkyl halides, it is possible to selectively modify the alkyne terminus while leaving the chloro group intact. This selectivity is crucial for multistep syntheses where the chloride is intended for subsequent functionalization.

Common transformations that target the alkyne group include deprotonation followed by reaction with an electrophile, metal-catalyzed cross-coupling reactions, and hydration. The acidity of the terminal alkyne's proton (pKa ≈ 25) allows for easy formation of an acetylide anion with a suitable base, which can then act as a potent nucleophile.

Sonogashira Coupling: The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp²) bond formation. pearson.combyjus.com The reaction is typically carried out under mild conditions, often at room temperature, which are compatible with the alkyl chloride moiety. byjus.comrsc.org The choice of solvent can be critical, with polar aprotic solvents like DMF often facilitating the reaction, though non-polar solvents like toluene (B28343) have also been used effectively. lucp.net

Hydration Reactions: The alkyne can be hydrated to form a ketone. Modern methods allow for highly regioselective hydration of terminal alkynes to yield either branched (Markovnikov addition) or linear (anti-Markovnikov addition) alcohols after reduction, and these methods have been shown to be compatible with primary alkyl chlorides. organic-chemistry.org For instance, a dual catalytic system can achieve this transformation with high selectivity, representing a strategic alternative to traditional hydroboration-oxidation protocols. organic-chemistry.org

Borylation Reactions: The alkyne can also undergo hydroboration. For example, the reaction of this compound with a base like butyllithium (B86547) (BuLi) to form the lithium acetylide, followed by treatment with a boronic ester precursor like pinacolborane, can yield a boronate ester at the alkyne position. This transformation was demonstrated in a procedure involving the treatment of this compound with BuLi, followed by reaction with pinacol, showcasing the stability of the alkyl chloride under these conditions. rsc.org

Table 1: Examples of Selective Alkyne Functionalization
Reaction TypeSubstrateKey Reagents/CatalystsProduct TypeReference
Reductive Hydration (Markovnikov)Terminal Alkyne with primary alkyl chloride[Au(IPr)Cl]/AgOTf, Mo(CO)6, DIBAL-HBranched Alcohol organic-chemistry.org
Reductive Hydration (Anti-Markovnikov)Terminal Alkyne with primary alkyl chloride[CpRu(CH3CN)3]PF6, H2OLinear Alcohol organic-chemistry.org
BorylationThis compound1. BuLi; 2. Pinacol(Z)-(9-chloronon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane rsc.org
Sonogashira CouplingTerminal AlkynePd catalyst, Cu co-catalyst, BaseInternal Alkyne byjus.comrsc.org

Selective Functionalization of the Alkyl Chloride in the Presence of the Alkyne

Selectively targeting the alkyl chloride in this compound is more synthetically challenging than functionalizing the alkyne. The primary C(sp³)–Cl bond is generally less reactive than the C(sp)–H bond is acidic. thieme-connect.de Many nucleophiles capable of displacing the chloride via an SN2 reaction are also strong enough bases to deprotonate the terminal alkyne, leading to undesired side reactions.

The relative reactivity of alkyl halides in SN2 reactions typically follows the trend I > Br > Cl, making alkyl chlorides the least reactive among the halogens. thieme-connect.de This inherent low reactivity can be an advantage when modifying the alkyne, but it presents a hurdle for selective chloride displacement.

Despite these challenges, such transformations are possible under carefully controlled conditions or with specific reagents. One strategy involves the use of "softer" nucleophiles that favor reaction at the C(sp³)–Cl center over deprotonation of the alkyne. Another approach could involve protecting the alkyne, performing the substitution, and then deprotecting it, although this adds steps to the synthesis.

Research into the coupling of ω-haloalkynes demonstrates that the choice of reactants is critical. For instance, the reaction of hex-1-ynyllithium with 1-bromo-3-chloropropane (B140262) results in the preferential displacement of the more reactive bromide, yielding 1-chloronon-4-yne. thieme-connect.de This highlights the difficulty of reacting with the chloride in the presence of a more reactive site. However, reactions involving the displacement of a chloride on a long-chain alkyne have been reported, such as the synthesis of ω-fluoro-oleic and ω-fluoropalmitic acids, where an ω-chloroalkyl iodide is coupled with an ω-fluoro-1-alkyne. cdnsciencepub.com These examples suggest that with the right combination of nucleophile and reaction conditions, the alkyl chloride can serve as an effective electrophilic handle.

Table 2: Reactivity Considerations for Alkyl Chloride Functionalization
FactorDescriptionImplication for this compoundReference
Leaving Group AbilityReactivity order for SN2: I > Br > Cl > F.The chloride is a relatively poor leaving group, requiring more forcing conditions or a highly reactive nucleophile. thieme-connect.de
Nucleophile BasicityStrongly basic nucleophiles (e.g., amides, alkoxides) will deprotonate the terminal alkyne (pKa ≈ 25).Leads to a mixture of products or preferential reaction at the alkyne. Use of softer, less basic nucleophiles is preferred. routledge.com
Competitive ReactionIn difunctional molecules like 1-bromo-3-chloropropane, the bromide reacts preferentially with alkynyllithium reagents.Demonstrates the higher reactivity of other halides over chloride, making selective functionalization of the chloride challenging. thieme-connect.de

Cascade and Tandem Reactions Exploiting Both Functional Groups of this compound

The true synthetic power of bifunctional molecules like this compound is realized in cascade or tandem reactions, where both functional groups participate in a sequential, one-pot transformation to rapidly build molecular complexity. nih.gov These reactions are highly efficient and atom-economical, often involving an initial reaction at one terminus that triggers a subsequent intramolecular event at the other. nih.govthieme-connect.com

For this compound, a common cascade strategy involves an initial functionalization of the alkyne, followed by an intramolecular cyclization where the newly formed group attacks the carbon bearing the chlorine, displacing it to form a carbocyclic or heterocyclic ring.

Metal-Catalyzed Cyclizations: Transition metals, particularly gold and rhodium, are adept at catalyzing such transformations. acs.orgscispace.com For example, a general strategy inspired by Fagnou's isoquinoline (B145761) synthesis involves the reaction of an alkyne-tethered imine in the presence of a Rh(III) catalyst. scispace.com An analogous process with a derivative of this compound could involve creating a suitable tethered nucleophile from the alkyne, which then participates in a metal-catalyzed intramolecular annulation to displace the chloride and form a cyclic product.

Radical Cyclizations: Another powerful approach is radical cyclization. A radical can be generated at or near the alkyne, which then adds intramolecularly to the double bond that could be formed from the alkyne, or a radical generated at the alkyl chain could be trapped by the alkyne. While specific examples involving this compound are not prevalent, the principles of radical reactions on enynes and haloalkanes suggest the feasibility of such pathways.

These tandem processes are at the forefront of modern organic synthesis, and while specific documented examples for this compound are specialized, the compound is an ideal substrate for developing new and innovative cascade reactions. thieme-connect.comresearchgate.net

Table 3: Potential Cascade Reaction Strategies
StrategyProposed MechanismPotential ProductReference Principle
Intramolecular Nucleophilic Cyclization1. Convert alkyne to a nucleophile (e.g., enolate via hydration, or an organometallic). 2. Intramolecular SN2 displacement of the chloride.Cyclic ketone or other carbocycle. scispace.com
Radical Cascade1. Generate a radical at a position that can be trapped by the alkyne. 2. The resulting radical intermediate is terminated.Cyclized products, potentially with retained functionality. thieme-connect.com
Metal-Catalyzed Enyne-Type Cyclization1. Initial metal-catalyzed reaction at the alkyne. 2. Subsequent intramolecular reaction involving the alkyl chloride.Complex carbocycles or heterocycles. acs.orgscispace.com

Advanced Applications of 9 Chloronon 1 Yne As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

The distinct reactivity of its terminal functional groups allows 9-chloronon-1-yne to be a strategic component in the construction of elaborate organic molecules. It can act as a flexible linker or be integrated into a larger scaffold, providing a nine-carbon chain that influences the final architecture's conformation and properties.

Macrocyclic and Oligomeric Compounds Derivations

The synthesis of macrocycles—large ring structures—often relies on intramolecular cyclization of a linear precursor containing two reactive functional groups. cam.ac.uk this compound is an ideal starting material for creating such precursors. For instance, the alkyl chloride end can react with a molecule containing a nucleophile (like an amine or alcohol) and an azide (B81097). The resulting intermediate, now equipped with a terminal alkyne and an azide separated by a long chain, can undergo an intramolecular "click" reaction (CuAAC) to form a triazole-containing macrocycle. cam.ac.ukbeilstein-journals.org This strategy offers a robust and efficient pathway to macrocycles of specific sizes, which are of significant interest in drug discovery and supramolecular chemistry. nih.gov

The versatility of this approach is enhanced by the ability to control the cyclization strategy. Depending on the functionalities introduced, ring-closing metathesis (RCM) or Sonogashira coupling are also viable methods for macrocyclization. cam.ac.uknih.gov

Key Intermediates in Total Synthesis of Natural Products

The total synthesis of complex natural products relies on the strategic assembly of simpler, often bifunctional, building blocks. nih.govamerigoscientific.com Molecules like this compound serve this purpose by providing a defined carbon skeleton with orthogonal reactive handles, allowing for stepwise and controlled construction. nih.govnih.govresearchgate.net

A practical application is seen in the synthesis of certain long-chain fatty acids. For example, this compound can be envisioned as an intermediate in the synthesis of molecules like dl-ricinoleic acid, where the carbon chain and specific functional groups are critical for the target structure and its biological activity. The alkyne can be hydrated or reduced, while the chloride can be displaced to introduce other functionalities as required by the synthetic route. This modular approach is fundamental to building complex molecular diversity. nih.govnih.gov

Construction of Heterocyclic Systems (e.g., Indole (B1671886) Derivatives)

The indole scaffold is a privileged structure in many pharmaceuticals and bioactive compounds. rsc.orgnih.gov A common strategy for modifying indoles is N-alkylation, where a substituent is attached to the nitrogen atom. nih.govgoogle.comthieme-connect.com Haloalkynes are effective reagents for this purpose, introducing an alkyne-terminated chain onto the indole ring. rsc.org

While direct examples with this compound are not prominent in the literature, its chemical properties make it a suitable candidate for such reactions. The reaction of an indole with this compound under basic conditions would yield an N-alkynylated indole. The newly introduced nine-carbon chain with a terminal alkyne can then be used for further transformations, such as click reactions to attach other molecules or intramolecular cyclizations to form more complex, fused heterocyclic systems. This two-step functionalization provides a powerful method for creating libraries of complex indole derivatives for biological screening. rsc.org

Contribution to Polymer Chemistry and Advanced Materials

In polymer science, monomers with two reactive groups are fundamental for creating linear polymers, while those with more than two can lead to branched or cross-linked materials. The bifunctionality of this compound makes it a potential precursor for monomers used in advanced polymerization techniques and for modifying existing polymers.

Monomer in Click Polymerization Strategies (e.g., Hydroxyl-yne, Amino-yne, Imide-yne)

"X-yne" click polymerization refers to a family of reactions that involve the addition of a nucleophile (X-H, where X = O, NR, etc.) across an activated alkyne. chemrxiv.orgresearchgate.netresearchgate.net These reactions are highly efficient and atom-economical, making them powerful tools for polymer synthesis. chemrxiv.orgacs.org

This compound itself is not a direct monomer for these polymerizations but is an excellent precursor. By converting the chloride to another functional group, it can be transformed into an AB-type monomer suitable for various click polymerizations.

Hydroxyl-yne Polymerization: This method typically involves the reaction of a diol with an activated dialkyne. chemrxiv.orgtandfonline.comacs.org A derivative of this compound, such as 9-hydroxynon-1-yne, could potentially be used in self-condensation polymerization if the alkyne is sufficiently activated, or it could be co-polymerized with other suitable monomers.

Amino-yne Polymerization: The spontaneous reaction between an amine and an activated alkyne is a highly efficient method for creating poly(β-aminoacrylate)s. mdpi.comresearchgate.netacs.orgresearchgate.netsciengine.com By converting the chloride of this compound to a primary amine, one obtains 9-aminonon-1-yne. This molecule could then serve as a monomer in polymerization with a dialkyne, leading to nitrogen-containing polymers with potential applications in drug delivery and materials science. acs.orgresearchgate.net

Imide-yne Polymerization: This recently developed polymerization involves the reaction of bisimides with dipropiolates. rsc.orgacs.orgitu.edu.tr A derivative of this compound containing an imide group could theoretically be designed to participate in such polymerizations, expanding the library of accessible polyimide-based structures with tailored thermal and mechanical properties. rsc.org

Potential Monomer Derivatives from this compound for X-Yne Polymerization

Target PolymerizationRequired PrecursorPotential Monomer from this compoundPolymerization Type
Hydroxyl-yne Diol + Activated Dialkyne9-Hydroxynon-1-yne (as part of a co-polymerization)Step-growth
Amino-yne Diamine + Activated Dialkyne9-Aminonon-1-yne (with a dialkyne co-monomer)Step-growth
Imide-yne Bisimide + DipropiolateImide-functionalized non-1-yne derivativeStep-growth

Mechanistic Investigations and Theoretical Studies on 9 Chloronon 1 Yne Reactivity

Elucidation of Reaction Mechanisms for 9-Chloronon-1-yne Transformations

Understanding the stepwise process of how this compound transforms into various products is fundamental to optimizing reaction conditions and developing new synthetic methodologies.

Many transformations involving this compound rely on catalysts to proceed efficiently. The catalytic cycle describes the sequence of elementary steps that regenerate the catalyst while converting reactants to products. The characterization of transient intermediates, which are short-lived species formed during these cycles, is key to confirming a proposed mechanism.

For instance, in copper-catalyzed reactions, a common theme involves the initial coordination of the catalyst to the alkyne. beilstein-journals.org A proposed catalytic cycle might begin with the binding of the copper catalyst to this compound, forming a copper-alkyne complex. beilstein-journals.org This activation step is often followed by subsequent transformations, such as nucleophilic attack or insertion reactions. The cycle is completed by the release of the product and regeneration of the active catalytic species. beilstein-journals.org Identifying intermediates, such as organocopper species, through spectroscopic methods or trapping experiments provides direct evidence for the proposed pathway.

In many reactions of this compound, the formation of a specific stereoisomer or regioisomer is favored. wikipedia.orgmasterorganicchemistry.com Stereoselectivity refers to the preferential formation of one stereoisomer over another, while regioselectivity describes the preference for bond formation at one position over another. wikipedia.orgmasterorganicchemistry.com

The origins of this selectivity are often rooted in steric and electronic effects within the transition states of the reaction. wikipedia.org For example, in addition reactions to the alkyne, the approach of a reagent can be directed by the steric bulk of the substituent at the other end of the molecule. The long alkyl chain of this compound can influence the trajectory of incoming reagents, favoring one stereochemical outcome. Regioselectivity in reactions such as hydrohalogenation or hydration is governed by the electronic properties of the alkyne and the attacking reagent, often following Markovnikov or anti-Markovnikov addition principles depending on the reaction conditions. masterorganicchemistry.com For instance, the reaction of 1-bromo-3-chloropropane (B140262) with hex-1-ynyllithium results in 1-chloronon-4-yne, demonstrating high regioselectivity. thieme-connect.de

Origins of Stereoselectivity and Regioselectivity in Reactions

Computational Chemistry Approaches to this compound Systems

Computational chemistry has become an indispensable tool for studying reaction mechanisms and predicting chemical reactivity, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. This allows for the theoretical validation of proposed reaction mechanisms. core.ac.uk

DFT studies can also provide insights into the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO) and charge distribution. This information helps to explain its reactivity patterns, for example, by identifying the most nucleophilic or electrophilic sites within the molecule.

Molecular modeling encompasses a broader range of computational techniques used to build and analyze molecular models. Molecular dynamics (MD) simulations, in particular, are used to study the time-dependent behavior of molecular systems. plos.orgaccess-ci.org By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational flexibility of this compound and how it interacts with other molecules, such as solvents or catalysts. plos.orgaccess-ci.org

These simulations can be used to predict how the molecule will behave in a reaction environment, for example, by modeling the approach of a reagent to the alkyne and identifying preferred binding orientations. This can be particularly useful for understanding the origins of stereoselectivity. nih.gov While detailed MD simulations specifically for this compound are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar organic molecules to predict their reactivity. plos.orgaccess-ci.org

Quantitative Structure-Activity Relationship (QSAR) Analyses in Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. acs.org While no specific QSAR studies on this compound were found, research on analogous halogenated aliphatic hydrocarbons provides valuable insights into how structural features might influence reactivity and other properties. aimspress.comnih.gov

QSAR models for halogenated aliphatic compounds often utilize a range of molecular descriptors to predict their properties. aimspress.com These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Descriptors:

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): This descriptor is often related to the electrophilicity of a molecule and its ability to accept electrons. For halogenated hydrocarbons, E_LUMO can be a significant predictor of their reactivity in processes like reductive dehalogenation. aimspress.comresearchgate.net

Energy Gap (E_gap): The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and LUMO, which relates to the chemical reactivity and kinetic stability of a molecule. aimspress.com

Steric and Constitutional Descriptors:

Molar Refractivity (MR): This descriptor relates to the volume of a molecule and its polarizability. It has been used in QSAR models to predict the toxicity of haloalkenes. aimspress.com

Molecular Polarizability (α): This describes the tendency of the electron cloud of a molecule to be distorted by an external electric field and is a key factor in intermolecular interactions. aimspress.com

Hydrophobic Descriptors:

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's hydrophobicity and is a critical parameter in predicting the toxic effects of aliphatic compounds. researchgate.net

A study on the toxicity of 55 halogenated aliphatic hydrocarbons towards Aspergillus nidulans developed a QSAR model using E_LUMO, E_gap, molecular polarizability (α), and molar refractivity (MR) as informative descriptors. aimspress.com Another study on the reductive transformation rates of halogenated aliphatic hydrocarbons used quantum chemically calculated activation energies for the transition state of the most probable reaction mechanism to model the reaction rate constants. nih.gov

The following interactive data table summarizes key descriptors used in QSAR studies of analogous halogenated aliphatic compounds and their general influence on reactivity or activity.

Descriptor CategoryDescriptor NameSymbolGeneral Influence on Reactivity/Activity
Electronic Energy of Lowest Unoccupied Molecular OrbitalE_LUMOLower values often correlate with higher reactivity in electrophilic reactions. aimspress.com
Electronic Energy Gap (HOMO-LUMO)E_gapSmaller gaps can indicate higher reactivity. aimspress.com
Steric/Constitutional Molar RefractivityMRCan be related to the size and polarizability influencing interactions. aimspress.com
Steric/Constitutional Molecular PolarizabilityαInfluences non-covalent interactions. aimspress.com
Hydrophobic Octanol-Water Partition CoefficientLogPHigher values indicate greater hydrophobicity, often affecting biological uptake and toxicity. researchgate.net

Analytical and Spectroscopic Characterization in 9 Chloronon 1 Yne Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 9-chloronon-1-yne. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum of this compound, the terminal alkynyl proton (≡C-H) exhibits a characteristic signal. libretexts.org This proton is deshielded due to the magnetic anisotropy of the triple bond and typically appears as a triplet. The protons on the carbon adjacent to the chlorine atom (Cl-CH₂-) and the protons on the carbon adjacent to the triple bond (-C≡C-CH₂-) also show distinct chemical shifts. The remaining methylene (B1212753) protons in the alkyl chain appear as a complex multiplet in the upfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The two sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 65-90 ppm. The carbon atom bonded to the chlorine atom is significantly deshielded and appears at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (≡CH)~1.9 (t)~68.0
C2 (-C≡)-~84.0
C3 (≡C-CH₂)~2.2 (dt)~18.0
C4-C8 (-(CH₂)₅-)~1.3-1.6 (m)~28.0-32.0
C9 (-CH₂Cl)~3.5 (t)~45.0

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions. Data is compiled from typical alkyne and haloalkane chemical shift ranges. libretexts.orgresearchgate.net

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its reaction products. It is particularly useful for monitoring the progress of a reaction by observing the disappearance of the starting material's molecular ion peak and the appearance of the product's peak. scispace.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. uni.lu Fragmentation patterns in the mass spectrum can also provide structural information. For instance, the loss of a chlorine radical or cleavage of the alkyl chain can lead to characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺158.0863Corresponding to C₉H₁₅³⁵Cl
[M+2]⁺160.0833Corresponding to C H₁₅³⁷Cl
[M-Cl]⁺123.1174Loss of chlorine

Note: The predicted m/z values are for the monoisotopic masses. uni.lu

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, separating it from other components based on boiling point and polarity. The separated components then enter the mass spectrometer for identification. This technique is valuable for both qualitative and quantitative analysis. rsc.org

High-Performance Liquid Chromatography (HPLC) can also be employed for the purification and analysis of this compound, particularly for less volatile derivatives or when non-volatile reagents are present in the reaction mixture. scispace.com Different columns and solvent systems can be used to achieve optimal separation.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of purity. rsc.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the disappearance of the starting material and the appearance of the product. The retention factor (Rf) value is characteristic of a compound under specific conditions.

Conclusion and Future Perspectives in 9 Chloronon 1 Yne Research

Current Challenges and Limitations in Synthetic and Mechanistic Studies

The synthesis and study of 9-chloronon-1-yne are not without their difficulties. A primary challenge lies in the development of highly efficient and selective synthetic methods. numberanalytics.com Traditional routes to haloalkynes often involve the deprotonation of a terminal alkyne followed by reaction with a halogenating agent, or the dehydrohalogenation of vicinal dihalides. acs.orglibretexts.orgperlego.com For a molecule with a nine-carbon chain, ensuring selectivity and high yields can be complex.

Challenges in Synthesis:

Chemoselectivity: A significant hurdle is the potential for competing reactions. The presence of the terminal alkyne and the alkyl chloride on the same molecule requires careful selection of reagents to avoid unwanted side reactions at either functional group.

Reaction Conditions: Many reactions involving alkyl halides or alkynes necessitate harsh conditions, which can lead to low yields and the formation of byproducts, complicating purification. numberanalytics.com

Limitations in Mechanistic Studies:

Intermediate Control: Understanding and controlling the reactive intermediates in reactions involving this compound is a significant challenge. nih.gov Depending on the reaction conditions, various intermediates such as σ-acetylene–metal complexes, π-acetylene–metal complexes, or halovinylidene–metal complexes can be formed, each leading to different products. acs.orgnih.govacs.org

Symmetry Analysis: Mechanistic studies, such as those involving elimination reactions, require a detailed understanding of molecular orbital symmetries, which can be complex for a long-chain, bifunctional molecule like this compound. mdpi.com

Lack of Specific Data: There is a general scarcity of detailed mechanistic studies focused specifically on long-chain chloroalkynes, which limits the rational design of new reactions. researchgate.net

Emerging Research Avenues and Untapped Potential of this compound Chemistry

Despite the challenges, the unique structure of this compound presents numerous opportunities for novel research and applications. Haloalkynes are recognized as powerful and versatile building blocks in organic synthesis. acs.orgnih.govacs.org

Potential Research Directions:

Cross-Coupling Reactions: The C-Cl bond and the terminal alkyne can both participate in various transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Negishi couplings. numberanalytics.comacs.org This dual reactivity could be exploited for the synthesis of complex molecules in a controlled, stepwise manner.

Nucleophilic Additions and Cycloadditions: The alkyne moiety is susceptible to nucleophilic addition and can participate in cycloaddition reactions to form a variety of cyclic and heterocyclic structures. acs.orgnih.govacs.org The chloroalkyl chain could then be used for further functionalization.

Polymer Chemistry: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel functional polymers. hkust.edu.hk For instance, polymerization could occur at the alkyne, leaving the chloro group available for post-polymerization modification.

Visible Light-Induced Radical Reactions: Modern synthetic methods, such as those induced by visible light, offer green and sustainable pathways for the functionalization of alkynes. sioc-journal.cn Exploring these reactions with this compound could lead to new, efficient transformations under mild conditions.

Broader Implications for Sustainable Synthesis and Development of Novel Functional Materials

The study of this compound and related compounds has broader implications for the advancement of sustainable chemistry and materials science.

Atom Economy and Green Chemistry: Developing synthetic routes to and from this compound that maximize atom economy and minimize waste is in line with the principles of green chemistry. nih.govacs.orgsioc-journal.cn The ability to perform multiple bond-forming events in a single operation using such a bifunctional molecule is a key strategy for sustainable synthesis. nih.govacs.org

Novel Functional Materials: The long alkyl chain of this compound can impart specific physical properties, such as solubility and processability, to materials derived from it. This could be leveraged in the development of new functional materials, including luminescent polymers and materials with high refractive indices. hkust.edu.hkuniovi.es

Pharmaceutical and Agrochemical Synthesis: The versatile reactivity of the haloalkyne functionality makes it a valuable tool in the synthesis of complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. researchgate.netrsc.org

Q & A

Q. What are the established synthetic pathways for 9-chloronon-1-yne, and how can purity be optimized?

  • Methodological Answer : Begin with alkyne precursors (e.g., non-1-yne) and employ chlorination agents like HCl or Cl₂ under controlled conditions (e.g., radical or electrophilic addition). Purification via fractional distillation or column chromatography is critical. Validate purity using gas chromatography (GC) and compare retention times with standards. For reproducibility, document solvent ratios, temperature, and catalyst concentrations explicitly .
  • Key Step: Include NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity, particularly verifying the absence of byproducts like dichlorinated species .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Prioritize NMR spectroscopy to identify the terminal alkyne proton (δ ~1.8–2.1 ppm) and chlorine’s electronic effects on adjacent carbons. IR spectroscopy confirms the C≡C stretch (~2100–2260 cm⁻¹). For unambiguous identification, cross-reference data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Troubleshooting: If spectral noise obscures signals, repeat measurements at higher resolutions or use deuterated solvents to reduce interference .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s reactivity in Sonogashira cross-coupling reactions?

  • Methodological Answer : Develop a reaction matrix varying catalysts (Pd/Cu systems), bases (e.g., Et₃N), and substrates (aryl halides). Monitor reaction progress via TLC and isolate products using vacuum filtration. Use kinetic studies (e.g., varying temperature/pressure) to identify rate-limiting steps. For rigor, include control experiments without catalysts to confirm coupling efficacy .
  • Data Validation: Characterize coupled products via high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to confirm bond formation .

Q. How should contradictory data in spectroscopic results (e.g., unexpected peaks in NMR) be analyzed?

  • Methodological Answer : First, verify instrument calibration using internal standards. If anomalies persist, consider alternative structural isomers (e.g., 1-chloronon-8-yne) and simulate their NMR spectra. Cross-check with databases (e.g., NIST Chemistry WebBook) or replicate the synthesis. For systematic analysis, apply multivariate statistical tools to distinguish experimental noise from genuine structural deviations .
  • Documentation: Archive raw spectral data and processing parameters in supplementary materials to enable peer validation .

Q. What computational strategies are effective for modeling this compound’s electronic properties?

  • Methodological Answer : Use density functional theory (DFT) with basis sets (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps, electrostatic potentials, and bond dissociation energies. Compare results with experimental UV-Vis or cyclic voltammetry data. For accuracy, include solvent effects implicitly (e.g., PCM model) and validate convergence criteria .
  • Collaboration: Partner with computational chemists to refine models and interpret discrepancies between theoretical and empirical results .

Methodological Frameworks

Q. How to systematically review literature on this compound’s applications in polymer chemistry?

  • Methodological Answer : Conduct a PRISMA-guided review: (1) Define search terms (e.g., "this compound + polymerization") across Scopus, PubMed, and Web of Science; (2) Screen abstracts for relevance; (3) Extract data on reaction yields, polymer properties, and characterization methods. Use tools like Zotero to manage citations and VOSviewer for co-occurrence keyword mapping .
  • Bias Mitigation: Include non-English studies via translation tools and pre-register search protocols to avoid selective reporting .

Data Reproducibility & Ethics

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Adopt the Beilstein Journal’s guidelines: (1) Publish detailed synthetic procedures (e.g., molar ratios, stirring times) in the main text; (2) Provide raw spectral data and chromatograms in supplementary files; (3) For novel compounds, include elemental analysis (C, H, Cl) and HRMS .
  • Ethical Compliance: Disclose safety protocols for handling volatile chlorinated compounds, referencing OSHA or ACS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.